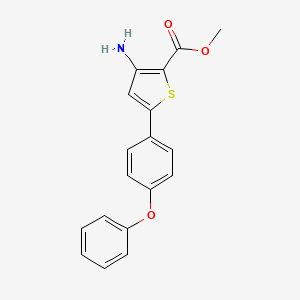

Methyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate, also known as MAPP, is a small molecule that is widely used in scientific research applications. MAPP is a thiophene-based compound with a molecular weight of 244.3 g/mol and is soluble in water and organic solvents. It has been used as a model compound for the study of thiophene-based compounds, and its properties have been extensively studied.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Thienopyrimidinones : Methyl 3-amino-2-thiophene carboxylate, a related compound, reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, leading to [3,2-d]4(3H)thienopyrimidinones. This reaction provides insight into the cyclization mechanism and the activities of the ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

Development of Bis-Heterocyclic Monoazo Dyes : Ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate was used to synthesize bis-heterocyclic monoazo dyes, which were characterized and analyzed for solvatochromic behavior and tautomeric structures (Karcı & Karcı, 2012).

Synthesis of 2-Substituted 3-Hydroxy- and 3-Amino-Thiophens : Methyl 3-amino-1 and 3-hydroxy-2 2-thiophen carboxylates were synthesized through the base-induced condensation of methyl thioglycollate with dihalogeno-propionitrile and dihalogenopropionate esters (Huddleston & Barker, 1979).

Synthesis of Thieno[2,3-c]quinolines : Methyl 3-(2-nitrophenyl)thiophene-2-carboxylate, a related compound, was used to synthesize thieno[2,3-c]quinolines, indicating a method of incorporating thiophene moieties into quinoline derivatives (Görlitzer et al., 2004).

Biological Applications

Tumor Cell Selectivity : A derivative, Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, exhibited tumor-selective properties, inhibiting the proliferation of various tumor cell lines, demonstrating potential as a selective anticancer agent (Thomas et al., 2014).

Anti-proliferative Activity : 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene showed pronounced anti-proliferative activity with a high degree of tumor cell selectivity, highlighting its potential in cancer treatment (Thomas et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have shown promise in inhibiting kinase targets, such as the limk protein family, pim-kinases, and mapk-2 kinase (mk2) .

Mode of Action

It’s suggested that similar thiophene-containing compounds may undergo nucleophilic substitution reactions .

Biochemical Pathways

Related compounds have been implicated in inflammatory cell signaling events, including the production of pro-inflammatory cytokines .

Result of Action

Similar compounds have shown potential in disrupting actin polymerization and thus preventing the metastatic potential of tumor cells where limk is over-expressed .

properties

IUPAC Name |

methyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-21-18(20)17-15(19)11-16(23-17)12-7-9-14(10-8-12)22-13-5-3-2-4-6-13/h2-11H,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGNAANAWBYEKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)OC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2990769.png)

![5-bromo-6-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2990771.png)

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2990773.png)

![1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B2990783.png)

![2-(4-benzoylbenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2990785.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2990788.png)